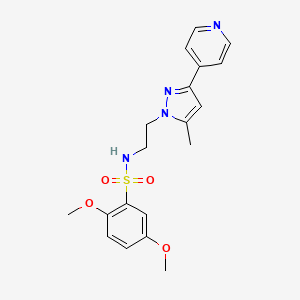![molecular formula C23H23ClN4O4S B2912632 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-75-3](/img/no-structure.png)
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one” is a complex organic molecule. It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of piperazine derivatives, which are part of the compound’s structure, has been the subject of recent research . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Wissenschaftliche Forschungsanwendungen
- Starting from 4-chlorobenzoic acid, researchers synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives. Among these, compounds 7b and 7i demonstrated anti-tobacco mosaic virus (TMV) activity .
- Sulfonamide derivatives, including compound 7, have a wide range of biological activities . These compounds have revolutionized medicine as antibiotics.
- Sulfonamide derivatives have been reported to possess antifungal properties . Explore whether compound 7 exhibits similar effects against fungal pathogens.
- Some sulfonamide derivatives have herbicidal properties for agricultural applications . Could compound 7 be effective in weed control?
- Certain 1,3,4-thiadiazoles, structurally related to compound 7, have displayed anticonvulsant properties . Investigate whether compound 7 shares this activity.
- Compound 7’s synthesis involved several steps, including esterification, hydrazination, salt formation, and cyclization . Optimize its synthetic route for scalability and yield.
Antiviral Activity
Biological Activity
Antifungal Properties
Herbicidal Potential
Anticonvulsant Activity
Chemical Synthesis and Optimization
Wirkmechanismus
Zukünftige Richtungen
The compound’s high specific affinity for histamine H1 receptor suggests potential for further development in the treatment of allergies and related conditions . Additionally, the synthesis of piperazine derivatives is an active area of research , suggesting potential for the development of new synthetic methods and applications for this compound.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-chlorophenylpiperazine with 4-oxobutyl chloride to form the intermediate, which is then reacted with 8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione to yield the final product.", "Starting Materials": [ "3-chlorophenylpiperazine", "4-oxobutyl chloride", "8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione" ], "Reaction": [ "Step 1: 3-chlorophenylpiperazine is reacted with 4-oxobutyl chloride in the presence of a base such as triethylamine to form the intermediate 4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl chloride.", "Step 2: The intermediate is then reacted with 8-hydroxy-5H-[1,3]dioxolo[4,5-g]quinazoline-6-thione in the presence of a base such as potassium carbonate to yield the final product, 7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one." ] } | |
CAS-Nummer |
688054-75-3 |
Produktname |
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Molekularformel |
C23H23ClN4O4S |
Molekulargewicht |
486.97 |
IUPAC-Name |
7-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C23H23ClN4O4S/c24-15-3-1-4-16(11-15)26-7-9-27(10-8-26)21(29)5-2-6-28-22(30)17-12-19-20(32-14-31-19)13-18(17)25-23(28)33/h1,3-4,11-13H,2,5-10,14H2,(H,25,33) |
InChI-Schlüssel |
ZBHVRMUWVDJPKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



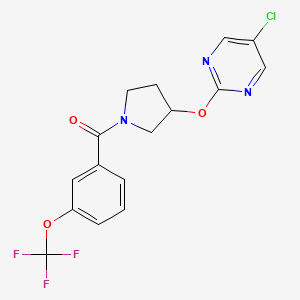

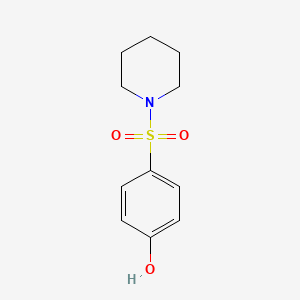
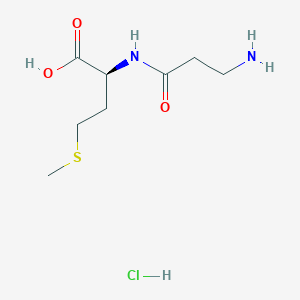

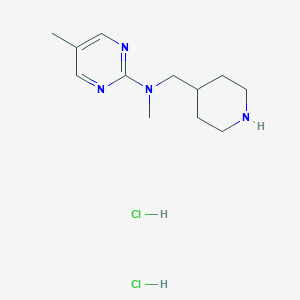
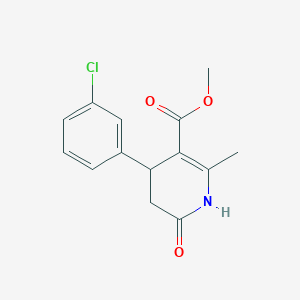
![(Z)-1-benzyl-3-(((2,4-dimethoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2912560.png)
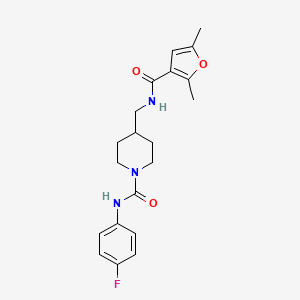
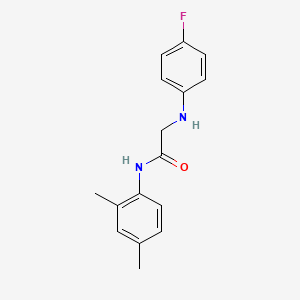
![2-(2-(benzylthio)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2912569.png)
